cis-Aconitic acid

Enzymology Metabolism Inhibitor Screening

Ensure experimental validity by procuring the authentic cis-isomer of aconitic acid (CAS 585-84-2). Unlike generic mixtures or the trans-isomer, only cis-aconitic acid serves as the natural aconitase substrate (Km 0.012 mM) and the exclusive precursor for itaconic acid via cis-aconitate decarboxylase. This high-purity (≥98%) isomer eliminates confounding enzyme inhibition (cf. trans-Ki of 25 µM) and secures metabolic engineering yields, making it indispensable for kinetic, metabolic, and chromatographic research.

Molecular Formula C6H6O6
Molecular Weight 174.11 g/mol
CAS No. 585-84-2
Cat. No. B032068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Aconitic acid
CAS585-84-2
SynonymsAchilleic Acid
Aconitate
Aconitic Acid
Carboxyglutaconic Acid
Citridic Acid
Citridinic Acid
Equisetic Acid
Pyrocitric Acid
Molecular FormulaC6H6O6
Molecular Weight174.11 g/mol
Structural Identifiers
SMILESC(C(=CC(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1-
InChIKeyGTZCVFVGUGFEME-IWQZZHSRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility400.0 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





cis-Aconitic Acid (CAS 585-84-2): Verified Physicochemical Identity and Baseline Specifications for Informed Sourcing


cis-Aconitic acid (CAS 585-84-2) is an unsaturated tricarboxylic acid that exists as a white to off-white crystalline solid . It is an endogenous intermediate in the tricarboxylic acid (TCA) cycle, produced by the dehydration of citric acid via the enzyme aconitase [1]. Key physicochemical identifiers for procurement include a melting point of 122°C (lit.) , a pKa of 2.78, 4.41, and 6.21 at 25°C [2], and high solubility in water and ethanol with slight solubility in ether . These baseline properties are essential for verifying the correct isomeric form—the cis-isomer—when sourcing this compound for research, as distinct from its more stable trans-isomer or other TCA cycle intermediates.

cis-Aconitic Acid Procurement: Why the cis-Isomer Is Not Interchangeable with trans-Aconitic Acid or Other TCA Cycle Intermediates


Sourcing the correct isomeric form of aconitic acid is critical because cis-aconitic acid and its trans-isomer exhibit fundamentally different biochemical and physicochemical behaviors that preclude generic substitution. trans-Aconitic acid is a potent competitive inhibitor of aconitase with a Ki of 25 µM, whereas cis-aconitic acid is the natural substrate of this enzyme with a Km of 12 µM [1]. Furthermore, only the cis-isomer serves as the direct precursor for the decarboxylation reaction that yields itaconic acid, a key biobased platform chemical [2]. The isomers also differ in thermodynamic stability, melting point, and pKa, directly impacting handling, formulation, and experimental reproducibility [3]. Procuring the generic 'aconitic acid' without isomeric specification introduces an uncontrolled variable that can invalidate kinetic studies, compromise metabolic engineering yields, and confound pharmacological evaluations.

cis-Aconitic Acid (585-84-2) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Structural and Functional Analogs


Substrate Affinity vs. trans-Aconitic Acid: Aconitase Km and Ki Comparison

cis-Aconitic acid acts as the natural substrate for the TCA cycle enzyme aconitase, whereas its trans-isomer is a potent competitive inhibitor. Direct kinetic analysis reveals that cis-aconitate exhibits a Michaelis constant (Km) of 0.012 mM (12 µM) [1]. In stark contrast, trans-aconitate displays an inhibitory dissociation constant (Ki) of 0.025 mM (25 µM) [1] and has been independently reported as a strong inhibitor with a Ki of 25 µM [2]. This 2-fold difference in binding affinity, combined with opposite functional outcomes (substrate vs. inhibitor), makes the isomeric identity a critical determinant in any experiment involving aconitase or TCA cycle flux.

Enzymology Metabolism Inhibitor Screening

Transporter Specificity: MttA Protein Preferentially Binds cis-Aconitic Acid over Citric Acid

The mitochondrial carrier protein MttA from Aspergillus terreus exhibits clear substrate preference for cis-aconitic acid. In a direct comparison using metabolically engineered Aspergillus niger strains, MttA was found to preferentially transport cis-aconitic acid over citric acid and did not transport itaconic acid at all [1]. The practical consequence of this selectivity is demonstrated by the fact that heterologous expression of MttA enabled the microbial production of aconitic acid at a titer of 9 g/L [1]. This finding establishes cis-aconitic acid as the specific metabolite gated by this transporter, a key consideration for engineering strains aimed at producing itaconic acid or related downstream metabolites.

Metabolic Engineering Synthetic Biology Transport Biology

Enzymatic Decarboxylation: cis-Aconitic Acid Is the Exclusive Precursor for Itaconic Acid Biosynthesis

cis-Aconitic acid is the sole substrate for the enzyme cis-aconitate decarboxylase (CAD), which catalyzes its decarboxylation to itaconic acid, a high-value biobased platform chemical [1]. This reaction represents the only dedicated step in the itaconic acid biosynthetic pathway. The exclusive substrate specificity is demonstrated by the fact that heterologous expression of the CAD gene alone in various host organisms (including E. coli, C. glutamicum, and Y. lipolytica) is sufficient to divert carbon flux from the TCA cycle toward itaconic acid production [2]. Metabolic engineering efforts aimed at improving itaconic acid titers consistently focus on enhancing the availability of cis-aconitic acid, underscoring its non-substitutable role as the immediate precursor [3].

Biocatalysis Bioproduction Metabolic Engineering

Anti-Inflammatory Efficacy: cis-Aconitic Acid Demonstrates Significant Activity in Murine Arthritis Models

cis-Aconitic acid, isolated as a constituent from Echinodorus grandiflorus leaves, exhibits quantifiable anti-inflammatory activity in established murine models of inflammatory joint disease . In antigen-induced arthritis (AIA) and monosodium urate (MSU)-induced gout models in mice, treatment with cis-aconitic acid resulted in significant reduction of inflammatory parameters . The observed effects are mechanistically linked to the compound's ability to reduce IκB-α phosphorylation, suggesting interference with NF-κB signaling . While both cis- and trans-aconitic acids occur naturally, the specific anti-arthritic effects reported in these studies are attributed to the cis-isomer, supporting its targeted procurement for inflammation-related research.

Inflammation Arthritis Pharmacology

cis-Aconitic Acid (585-84-2) in Practice: Application Scenarios Directly Supported by Quantitative Differentiation Evidence


Accurate Determination of Aconitase Kinetics and TCA Cycle Flux

Use cis-aconitic acid as the authentic substrate for aconitase kinetic studies to avoid the confounding inhibitory effects of the trans-isomer. The well-characterized Km of 0.012 mM [1] provides a benchmark for validating enzyme preparations and comparing inhibitor potency. This scenario is critical for researchers studying mitochondrial metabolism, metabolic diseases, or screening for novel aconitase inhibitors.

Metabolic Engineering of Itaconic Acid Production Strains

Employ cis-aconitic acid as the pathway-specific precursor when engineering microbial strains for itaconic acid production. Its exclusive role as the substrate for cis-aconitate decarboxylase (CAD) [2] makes it the essential branch point metabolite. Strategies that enhance cytosolic cis-aconitic acid availability—such as overexpression of the MttA transporter [3]—directly increase itaconic acid titers, as demonstrated by the 9 g/L aconitic acid production achieved in engineered A. niger.

Investigation of NF-κB-Mediated Inflammatory Pathways

Utilize cis-aconitic acid as a small-molecule tool to probe inflammatory signaling, specifically NF-κB activation. Its demonstrated ability to reduce IκB-α phosphorylation and inhibit arthritis in murine models provides a validated starting point for mechanistic studies. This application is distinct from the use of trans-aconitic acid, which is primarily investigated as an aconitase inhibitor and nematicide.

Analytical Method Development and Quality Control Reference Standard

Use high-purity cis-aconitic acid as a reference standard for developing and validating chromatographic methods (HPLC, GC, MS) aimed at quantifying organic acids in plant extracts, biological fluids, or fermentation broths . Its distinct retention time and spectral properties allow for unambiguous differentiation from the trans-isomer and other TCA cycle intermediates, ensuring accurate quantitation in complex matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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